molecular formula C19H17FN2O2 B4395084 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide

Cat. No. B4395084
M. Wt: 324.3 g/mol
InChI Key: ZKWKATNFKCXAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide, also known as Compound A, is a heterocyclic compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A is not fully understood, but it has been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-6 (IL-6). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A in lab experiments is its high potency and selectivity for its target proteins. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A and its potential therapeutic applications.

Scientific Research Applications

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

IUPAC Name

2-(4-fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-4-6-15(7-5-12)18-13(2)21(23)14(3)19(22(18)24)16-8-10-17(20)11-9-16/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWKATNFKCXAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C3=CC=C(C=C3)F)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3,5-dimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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